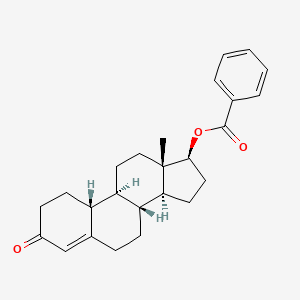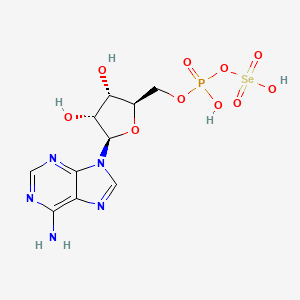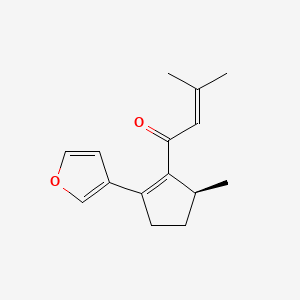
Sirofluor
Descripción general
Descripción
Synthesis Analysis
Sirofluor was prepared as described by Evans and Hoyne . It was found that Sirofluor induces strong fluorescence with aqueous unbuffered solutions . It complexes with isolated (1→3)-β-glucans, but not (1→4)-β-glucans . A weaker fluorescence is induced with some other glucans .
Chemical Reactions Analysis
Sirofluor, in aqueous unbuffered solutions, complexes with isolated (1→3)-β-glucans . It does not induce fluorescence with (1→4)-β-glucans . A weaker fluorescence is induced with some other glucans . For a detailed analysis of chemical reactions, techniques like electroanalytical tools could be used.
Aplicaciones Científicas De Investigación
Detection of Pollen Grain and Pollen Tube Nuclei : Sirofluor is used in combination with DNA probes like ethidium bromide or Hoechst 33258 for detecting nuclei in pollen grains and tubes. It specifically stains the callose component of pollen tube walls and plugs, enabling discrimination between different types of nuclei within pollen tubes. This technique is useful for studies in vitro and after pollination, helping in locating nuclei within pollen tubes and distinguishing them from nuclei of the pistil tissue (Hough, Bernhardt, Knox, & Williams, 1985).
Histochemical Detection of Callose : Sirofluor, derived from aniline blue, complexes specifically with isolated (1 → 3)-β-glucans but not (1 → 4)-β-glucans. This property makes it suitable for detecting callose deposits in plant tissues. When applied, callose deposits exhibit a brilliant yellow fluorescence, which is significant for studies involving callose and related glucans in plant biology (Stone, Evans, Bonig, & Clarke, 1984).
Safety and Hazards
Propiedades
IUPAC Name |
4-[4-[4-(4-sulfoanilino)benzoyl]anilino]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7S2/c28-25(17-1-5-19(6-2-17)26-21-9-13-23(14-10-21)35(29,30)31)18-3-7-20(8-4-18)27-22-11-15-24(16-12-22)36(32,33)34/h1-16,26-27H,(H,29,30,31)(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXZHGYNLRGQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)NC3=CC=C(C=C3)S(=O)(=O)O)NC4=CC=C(C=C4)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005565 | |
| Record name | 4,4'-{Carbonylbis[(4,1-phenylene)azanediyl]}di(benzene-1-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sirofluor | |
CAS RN |
85137-47-9 | |
| Record name | 4,4'-(Carbonylbis(benzene-4,1-diyl)bis(imino))bis(benzene sulfonate) sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085137479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-{Carbonylbis[(4,1-phenylene)azanediyl]}di(benzene-1-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1198435.png)
